molecular formula C9H5F3N2O2 B2894233 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile CAS No. 176689-23-9

2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B2894233
CAS RN: 176689-23-9
M. Wt: 230.146
InChI Key: BKJDGCNCFIRUNL-UHFFFAOYSA-N
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Description

“2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H5F3N2O2 . It has a molecular weight of 230.15 .


Molecular Structure Analysis

The molecular structure of “2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” can be represented by the InChI code: 1S/C9H5F3N2O2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14(15)16/h1-2,5H,3H2 . This indicates the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) on the phenyl ring, and a nitrile group (-CN) attached to the acetyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” are not fully detailed in the available resources. It has a molecular weight of 230.15 .

Scientific Research Applications

Nitric Oxide-Releasing Compounds Acetonitrile derivatives have been shown to react with nitric oxide in the presence of a strong base to yield compounds that can release nitric oxide and nitrous oxide upon aqueous hydrolysis. This behavior suggests potential applications in materials that can release therapeutic gases or in chemical synthesis where controlled release of nitric oxide is desired (Arnold et al., 2002).

Electrochemical Studies and Free Radical Generation The electrochemical behavior of nitrobenzene derivatives, including those similar to 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile, has been extensively studied. These compounds can generate anion radicals and undergo hyperfine interactions, contributing to the understanding of electrochemical reduction processes and the behavior of free radicals in solution (Geske & Maki, 1960).

Proton Transfer Reactions Kinetic studies of proton transfer reactions involving derivatives of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile have provided insights into the strength and reactivity of these compounds in acetonitrile. Such studies are crucial for understanding the mechanisms of chemical reactions and designing more efficient catalytic processes (Minksztym & Jarczewski, 2004).

Surface Grafting and Material Modification Research has shown that nitrophenyl groups can be grafted onto carbon or metallic surfaces without electrochemical induction, using derivatives similar to 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile. This spontaneous formation of a multilayer coating suggests applications in surface modification, sensor development, and protective coatings (Adenier et al., 2005).

Structural and Spectroscopic Analysis Studies on the IR spectra and structure of (4-nitrophenyl)acetonitrile and its carbanion have provided valuable information on the spectral and structural changes during molecule to carbanion conversion. Such analyses are essential for the design and synthesis of new chemical entities with desired properties (Binev et al., 2000).

Catalysis and Chemical Reactions The catalysis in ester aminolysis and the reactions of imidazole with nitro-substituted benzaldehydes in acetonitrile demonstrate the utility of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile derivatives in facilitating chemical transformations. These reactions are significant for developing new synthetic pathways and understanding reaction mechanisms (Neuvonen, 1988).

properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14(15)16/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJDGCNCFIRUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile

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